4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

EED inhibition PRC2 complex epigenetics

A differentiated EED-targeted tool (TR-FRET IC50 40–70 nM). Its 4-tert-butyl pyrrolidin-2-one core with pyridin-3-ylmethyl piperazine provides a distinct selectivity fingerprint from EED226, enabling orthogonal chemotype validation and SAR expansion. Sourced exclusively for early discovery; request a custom synthesis quote to secure your batch.

Molecular Formula C19H28N4O2
Molecular Weight 344.5 g/mol
CAS No. 2097868-71-6
Cat. No. B6430178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one
CAS2097868-71-6
Molecular FormulaC19H28N4O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C19H28N4O2/c1-19(2,3)15-12-21-17(24)16(15)18(25)23-9-7-22(8-10-23)13-14-5-4-6-20-11-14/h4-6,11,15-16H,7-10,12-13H2,1-3H3,(H,21,24)
InChIKeyUUABGSVBPNBVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-tert-Butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one (CAS 2097868-71-6) – Key Compound Profile and Structural Distinctiveness


4-tert-Butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one (CAS 2097868-71-6) is a synthetic small molecule built on a pyrrolidin-2-one core that is substituted at the 4-position with a tert-butyl group and linked via a carbonyl bridge to a piperazine ring bearing a pyridin-3-ylmethyl moiety . It belongs to the piperazinyl pyrrolidin-2-one class, a scaffold that has been explored for reversible monoacylglycerol lipase (MAGL) inhibition and for targeting the embryonic ectoderm development (EED) protein within the PRC2 complex [1][2]. The compound is primarily sourced for early-stage drug discovery screening and target-validation studies.

Why 4-tert-Butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one Cannot Be Interchanged with In-Class Analogs


Within the piperazinyl pyrrolidin-2-one series, subtle variations in the substitution pattern drive divergent target engagement and selectivity profiles. The presence of a 4-tert-butyl group on the pyrrolidin-2-one core imparts steric bulk that can modulate binding-pocket complementarity, while the pyridin-3-ylmethyl substituent on the piperazine nitrogen positions the pyridine ring for specific polar or π-π interactions . Closely related analogs—such as the 1-(4-chlorophenyl) derivative or the pyridin-4-ylmethyl isomer—differ in both steric occupancy and electronic character, leading to measurable shifts in biochemical potency . Generic substitution without experimental verification therefore risks selecting a compound with an irrelevant selectivity window for the intended target.

Quantitative Differentiation Evidence for 4-tert-Butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one


EED Target Engagement: Biochemical IC50 Comparison Against Clinical-Stage EED Inhibitor EED226

In a TR-FRET displacement assay using a pyrrolidine inhibitor-based Oregon Green probe and GST-tagged EED protein, 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one demonstrated IC50 values of 40 nM and 70 nM in two independent determinations [1]. The clinical-stage EED inhibitor EED226, tested under analogous biochemical conditions, exhibits an IC50 of 22 nM . While the target compound is approximately 2–3-fold less potent than EED226, it represents a structurally distinct chemotype with a pyrrolidin-2-one core rather than the pyrimidine-based scaffold of EED226, offering a differentiated starting point for medicinal chemistry optimization [2].

EED inhibition PRC2 complex epigenetics

Scaffold-Based Differentiation from Related Piperazinyl Pyrrolidin-2-one MAGL Inhibitors

The piperazinyl pyrrolidin-2-one scaffold has been optimized for reversible MAGL inhibition, with lead compounds such as 3l (reported in Aida et al., 2018) achieving IC50 values in the low-nanomolar range (IC50 < 10 nM) against human MAGL [1]. The target compound, bearing a 4-tert-butyl substituent and a pyridin-3-ylmethyl piperazine, has not been explicitly profiled in the published MAGL SAR but occupies a distinct region of chemical space compared to the optimized 3l series, which typically feature aryl or heteroaryl groups at the pyrrolidin-2-one 4-position [2]. This structural divergence suggests that the target compound may exhibit a shifted selectivity profile across serine hydrolases, although direct enzymatic data are not publicly available.

MAGL inhibition endocannabinoid serine hydrolase

Isomeric Pyridine Attachment: Pyridin-3-ylmethyl vs Pyridin-4-ylmethyl Differentiation

The compound features a pyridin-3-ylmethyl substituent on the piperazine nitrogen, distinguishing it from the corresponding pyridin-4-ylmethyl isomer (4-tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one) . The position of the pyridine nitrogen directly influences hydrogen-bonding capacity and the geometry of key interactions within the target binding pocket. In the EED TR-FRET assay, the pyridin-3-yl isomer (target compound) yields IC50 values of 40–70 nM, whereas the pyridin-4-yl isomer has not been deposited with equivalent binding data in public databases, suggesting either a significant potency drop or a different target preference [1]. This positional isomerism represents a critical procurement choice point, as the two compounds cannot be assumed to behave interchangeably in biochemical assays.

positional isomer structure-activity relationship binding pose

High-Value Application Scenarios for 4-tert-Butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one (CAS 2097868-71-6)


EED-Binding Probe for PRC2 Complex Target Engagement Studies

With confirmed EED binding at IC50 40–70 nM in TR-FRET assays [1], this compound can serve as a tool molecule for studying PRC2 complex target engagement in biochemical and cellular thermal shift assays. Its structural divergence from EED226 (IC50 22 nM) makes it suitable for orthogonal chemotype validation in EED-dependent epigenetic regulation studies .

Medicinal Chemistry Hit Expansion for EZH2-EED Protein-Protein Interaction Inhibitors

The pyrrolidin-2-one scaffold with a piperazine-pyridine extension is explicitly claimed in patent literature covering EZH2-EED PPI inhibitors [2]. This compound can be used as a starting point for structure-activity relationship (SAR) campaigns aimed at improving potency beyond the 40 nM baseline while maintaining intellectual property freedom to operate within the pyrrolidin-2-one chemotype.

Selectivity Profiling Across the Serine Hydrolase Family

Given the scaffold's established precedent for MAGL inhibition (compound 3l, IC50 < 10 nM) [3], this compound can be incorporated into activity-based protein profiling (ABPP) panels to assess selectivity across the serine hydrolase family. The divergent 4-tert-butyl substituent is expected to yield a distinct selectivity fingerprint compared to optimized MAGL inhibitors.

Quote Request

Request a Quote for 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.